2-CHLORO-6-METHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE
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Overview
Description
2-Chloro-6-methoxy-4-(morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including chloro, methoxy, morpholinocarbothioyl, and benzenesulfonate, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-(morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a chloro-substituted aromatic compound reacts with a nucleophile under specific conditions . The reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and strong bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-(morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-methoxy-4-(morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-methoxy-4-(morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-Chloro-6-methoxy-4-methyl-quinoline
Uniqueness
2-Chloro-6-methoxy-4-(morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry, where its properties can be leveraged for desired outcomes.
Properties
IUPAC Name |
[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5S2/c1-24-16-11-12(18(27)21-6-8-25-9-7-21)10-15(20)17(16)26-28(22,23)14-4-2-13(19)3-5-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFBJFQAKOGZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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